molecular formula C12H16N2S B611333 THDP-17 CAS No. 104741-27-7

THDP-17

Cat. No. B611333
M. Wt: 220.334
InChI Key: YFFUELXSIRKFPE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

THDP-17 is a novel glutaminase activity inhibitor, showing a partial uncompetitive inhibition in vitro and a significant reduction of ammonia and glutamate production in vivo.

Scientific Research Applications

Metabolic Regulation and Drug Design

Thiamin (vitamin B1) and its diphosphorylated derivative (ThDP) are crucial in metabolic networks. The differences in ThDP-dependent enzymes across various organisms and conditions make them promising targets for biotechnological and medical applications. ThDP-dependent enzymes are regulated by synthetic structural analogs of enzyme substrates and thiamin, which have shown potential in developing herbicides, antibiotics, anticancer, and neuroprotective strategies (Bunik, Tylicki, & Lukashev, 2013).

Enzyme Mechanism and Inhibitors

The study of ThDP-dependent enzymes through ThDP analogs has provided insights into the catalytic mechanism of these enzymes. Stable analogs of intermediates have been synthesized, allowing for detailed examination of enzyme structures during the reaction process. These analogs also serve as potent inhibitors, offering potential therapeutic targets and herbicidal agents (Agyei-Owusu & Leeper, 2009).

Glyoxylate Carboligase and ThDP Enzymes

Glyoxylate carboligase, a ThDP-dependent enzyme, lacks the canonical active site glutamate, presenting a unique adaptation in its catalytic mechanism. This change in enzyme structure has significant implications for understanding and manipulating the activities of ThDP-dependent enzymes in various biological contexts (Kaplun et al., 2008).

ThDP Enzymes in Metabolic Processes

Acetohydroxyacid synthases, ThDP-dependent enzymes, have been studied for their mechanisms, structural insights, and role in metabolic processes. These enzymes are targets for herbicides, emphasizing the importance of understanding their function and structure (Chipman, Duggleby, & Tittmann, 2005).

Proton Wire in Thiamine Enzymes

ThDP enzymes use a “proton wire” mechanism, allowing cofactors to reciprocally serve as general acid/base in catalysis. This discovery provides insights into the oligomeric organization and kinetic properties of ThDP-dependent enzymes (Frank et al., 2004).

THDP-17 in Hypoglycemic Activity

A study on THDP-17, a polysaccharide from Tetrastigma hemsleyanum, revealed significant hypoglycemic activity and potential as an anti-diabetic agent. This finding highlights THDP-17's therapeutic potential in diabetes management (Ru et al., 2019).

THDP-17 as a Glutaminase Inhibitor

THDP-17, a thiourea derivative, has been identified as a specific inhibitor of intestinal glutaminase, reducing ammonia production. This property makes it a promising candidate for hepatic encephalopathy therapy (Díaz-Herrero et al., 2014).

Thiamin Status and Cellular Functions

Research on human thiamin status and phosphorylated thiamin derivatives in tissues and cells provides insights into diseases linked to thiamin deficiency, highlighting the essential role of ThDP in oxidative energy metabolism (Gangolf et al., 2010).

properties

CAS RN

104741-27-7

Product Name

THDP-17

Molecular Formula

C12H16N2S

Molecular Weight

220.334

IUPAC Name

N-(3-Methyl-3-butenyl)-N′-phenylthiourea

InChI

InChI=1S/C12H16N2S/c1-10(2)8-9-13-12(15)14-11-6-4-3-5-7-11/h3-7H,1,8-9H2,2H3,(H2,13,14,15)

InChI Key

YFFUELXSIRKFPE-UHFFFAOYSA-N

SMILES

S=C(NC1=CC=CC=C1)NCCC(C)=C

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

THDP17;  THDP 17;  THDP-17

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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